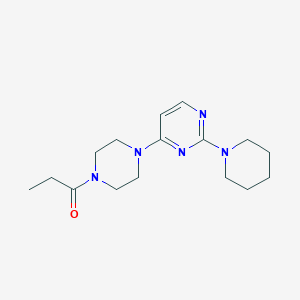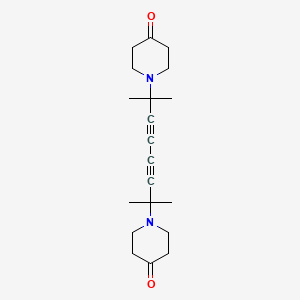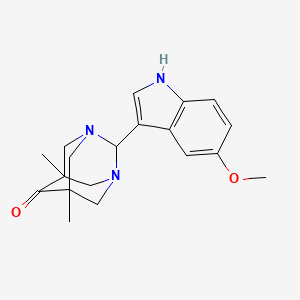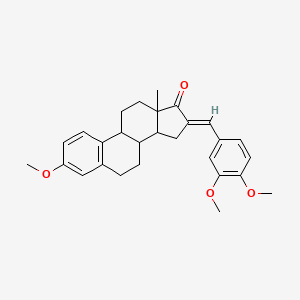![molecular formula C22H30N6O B5549416 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C22H30N6O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.24810960 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study explored the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. These compounds exhibited significant activity against various cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Novel Derivatives
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone was conducted. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, demonstrating their potential in drug discovery (Abu‐Hashem et al., 2020).
Heterocyclic Synthesis
Novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were synthesized. These compounds expanded the scope of heterocyclic chemistry and could have diverse applications in pharmaceuticals (Ho & Suen, 2013).
Molecular Structure Analysis
The molecular and crystal structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative were characterized. This analysis is crucial in understanding the physical and chemical properties of such compounds (Karczmarzyk & Malinka, 2004).
Antimicrobial Activity
A novel series of thiazolidinone derivatives showed significant antimicrobial activity against various bacteria and fungi. These findings highlight the potential of these compounds in developing new antimicrobial drugs (Patel et al., 2012).
Antiviral Applications
Pyrazolo[3,4-d]pyrimidines were found to be highly effective in inhibiting enterovirus replication, suggesting their potential as antiviral agents (Chern et al., 2004).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
New pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential in cancer therapy (Abdellatif et al., 2014).
Novel Derivatives for Antimicrobial Applications
New pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives were synthesized, exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Thiazolidinone Derivatives in Microbial Inhibition
Thiazolidinone derivatives demonstrated antimicrobial activity against various bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2012).
Selective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists, which could have implications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the development of potent inhibitors for HIV-1 treatment (Romero et al., 1994).
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-4-5-19(18(2)14-17)22(29)28-12-10-27(11-13-28)21-15-20(23-16-24-21)26-8-6-25(3)7-9-26/h4-5,14-16H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIKGSIBPMSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
![N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide](/img/structure/B5549389.png)


![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B5549418.png)
